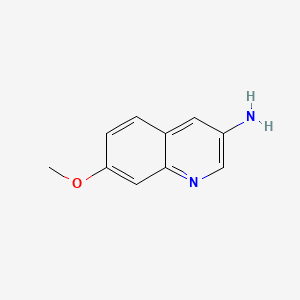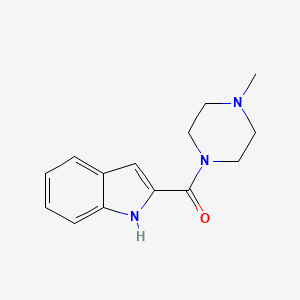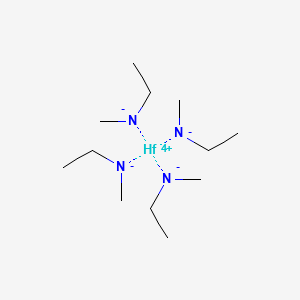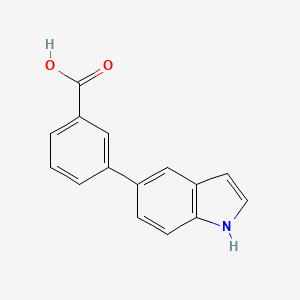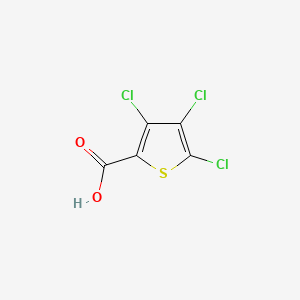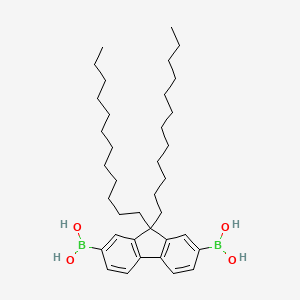
9,9-Didodecylfluorene-2,7-diboronic acid
説明
9,9-Didodecylfluorene-2,7-diboronic acid is a chemical compound with the linear formula (OH)2BC6H3C(C12H25)2C6H3B(OH)2 . It has a molecular weight of 590.49 .
Synthesis Analysis
This compound can be used as a reactant in the synthesis of luminescent alternating boron quinolate-fluorene copolymers, carbon nanotube composites for polymer memory devices via Suzuki coupling reactions, and fluorine-containing fluorene oligomers .Molecular Structure Analysis
The molecular structure of 9,9-Didodecylfluorene-2,7-diboronic acid is represented by the SMILES stringCCCCCCCCCCCC1(CCCCCCCCCCCC)c2cc(ccc2-c3ccc(cc13)B(O)O)B(O)O . Chemical Reactions Analysis
9,9-Didodecylfluorene-2,7-diboronic acid can be used as a reactant to synthesize hyperbranched conjugated conductive copolymers by Pd-catalyzed Suzuki-Miyaura cross coupling (SMC) copolymerization reaction with different dibromoarenes .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 269 °C . It has a density of 1.1±0.1 g/cm3, a boiling point of 670.8±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.2 mmHg at 25°C .科学的研究の応用
Electronic and Photovoltaic Properties
9,9-Didodecylfluorene-2,7-diboronic acid is utilized in the development of various electronic and photovoltaic materials. For instance, conjugated copolymers composed of 9,9-didodecylfluorene have been synthesized, exhibiting significant electron mobility and useful optical properties. These copolymers show promising applications in electroluminescence and photovoltaic devices due to their electron-accepting qualities and stability under ambient conditions. The photoluminescence and absorption spectra of these polymers indicate potential for use in various electronic devices (Nagai et al., 2010, Journal of Materials Chemistry).
Light Emitting Polymers
Hyperbranched alternating copolymers synthesized using 9,9-didodecylfluorene-2,7-diboronic acid emit blue to red light, highlighting their significance in optoelectronics. Their optical properties, including absorption and emission maxima, are modifiable through various synthetic approaches. These materials show potential in light-emitting devices due to their efficient emission in both solution and condensed states (Liu et al., 2005, Macromolecules).
Supramolecular and Nanomaterial Research
In supramolecular chemistry, 9,9-didodecylfluorene-2,7-diboronic acid is employed in the synthesis of amphiphilic π-conjugated triblock copolymers. These materials display phase-separated morphologies and possess unique photoluminescence properties. Such polymers can be used in nanotechnology and materials science for creating structured, functional materials (Kim et al., 2005, Macromolecular Research).
Polymer–Carbon Nanotube Composites
Conjugated polymers containing 9,9-didodecylfluorene units have been used to create supramolecular complexes with single-walled carbon nanotubes (SWNTs). These complexes demonstrate enhanced solubility and dispersion stability in organic media, which is crucial for applications in nanocomposite materials and electronic devices (Imin et al., 2011, Macromolecules).
将来の方向性
The compound’s potential for future applications is suggested by its use in the synthesis of luminescent alternating boron quinolate-fluorene copolymers, carbon nanotube composites for polymer memory devices, and fluorine-containing fluorene oligomers . These applications suggest potential future directions in the fields of materials science and electronics.
特性
IUPAC Name |
(7-borono-9,9-didodecylfluoren-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H60B2O4/c1-3-5-7-9-11-13-15-17-19-21-27-37(28-22-20-18-16-14-12-10-8-6-4-2)35-29-31(38(40)41)23-25-33(35)34-26-24-32(39(42)43)30-36(34)37/h23-26,29-30,40-43H,3-22,27-28H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGWUNIPUPZNEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=C(C2(CCCCCCCCCCCC)CCCCCCCCCCCC)C=C(C=C3)B(O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H60B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392840 | |
| Record name | 9,9-Didodecylfluorene-2,7-diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Didodecylfluorene-2,7-diboronic acid | |
CAS RN |
480424-86-0 | |
| Record name | 9,9-Didodecylfluorene-2,7-diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



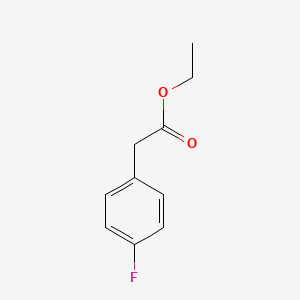
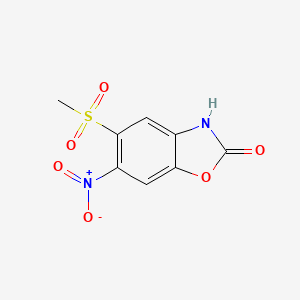
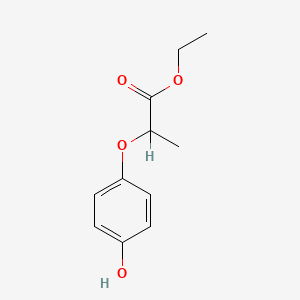
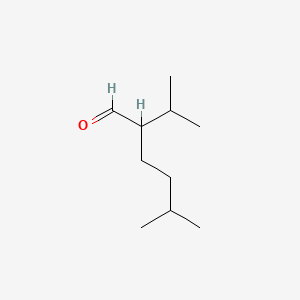
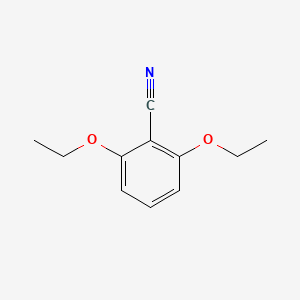
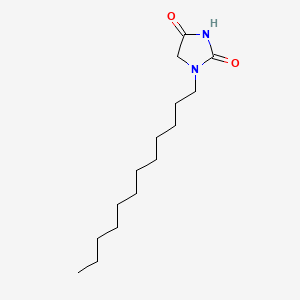
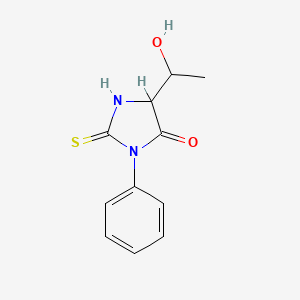
![37,38,39,40-Tetrazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12,14,16,18,20,22,24,26,28(38),29,31,33,35-nonadecaene](/img/no-structure.png)
